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molecular formula C6H11ClO B124413 Hexanoyl chloride CAS No. 142-61-0

Hexanoyl chloride

Cat. No. B124413
M. Wt: 134.6 g/mol
InChI Key: YWGHUJQYGPDNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849730B2

Procedure details

Following a general procedure (Rao et al., J. Org. Chem. 2000, 65: 1084), to a solution of n-hexanoyl chloride (6.73 g, 50.0 mmol) in CH2Cl2 (200 mL) was added 2-mercaptopyridine (5.55 g, 50.0 mmol) in portions as a solid during 5 min. The resulting mixture was stirred for 1 h, then 2 N NaOH (50 mL) was added. The organic phase was isolated, washed (water), dried (Na2SO4) and concentrated to afford a yellow oil. The oil was distilled bulb-to-bulb (110-120° C./0.03 mmHg) to afford a pale yellow oil (9.24 g, 88%): 1H NMR δ 0.89 (m, 3H), 1.35 (m, 4H), 1.73 (m, 2H), 2.69 (m, 2H), 7.29 (m, 1H), 7.60-7.76 (m, 2H), 8.62 (m, 1H); 13C NMR δ 13.7, 22.1, 24.9, 30.9, 44.0, 123.3, 129.9, 136.9, 150.2, 151.5, 196.4. Anal. Calcd for C11H15NOS: C, 63.12; H, 7.22; N, 6.69. Found: C, 63.02; H, 7.24; N, 6.74.
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[SH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.[OH-].[Na+]>C(Cl)Cl>[C:1](=[O:7])([S:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
6.73 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
5.55 g
Type
reactant
Smiles
SC1=NC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled bulb-to-bulb (110-120° C./0.03 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCC)(SC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.24 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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